Cas no 3572-80-3 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-)

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- structure
3572-80-3 structure
Product Name:2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
CAS-Nr.:3572-80-3
MF:C18H25NO
MW:271.397205114365
CID:306894
PubChem ID:19143
Update Time:2025-04-19

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • (+)-CYCLOAZOCINE
    • CYCLAZOCINE
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan
    • 2'-Hydroxy-2-cyclopropylmethyl-5,9-dimethyl-6,7-benzomorphan
    • 2'-Hydroxy-5,9-dimethyl-2-cyclopropylmethyl-6,7-benzomorphan
    • 3-cyclopropyl-methyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-8-hydroxy-2,6-methan-3-benzazocin
    • NIH 7981
    • UM 407
    • WIN 20,740
    • zazocin-8-ol
    • Ciclazocina [INN-Spanish]
    • 3-Cyclopropylmethyl-6(eq),11(ax)-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol(Cyclazocine)
    • NS00080844
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • L001209
    • CYCLAZOCINE [USAN]
    • WLN: T C666 A KN&TTJ A1 B1 EQ K1- AL3TJ
    • (Cyclazocine) 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • (+/-)-Cyclazocine
    • Rac-Cyclazocine
    • 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan
    • 3-(Cyclopropylmethyl)-1,2,3, 4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6[eq],6-methano-3-benzazocin-8-ol
    • NSC172134
    • 3-(Cyclopropylmethyl)1-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2, 6-methano-3-benzazocin-8-ol
    • CHEMBL289683
    • 3-(Cyclopropylmethyl)1-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 2, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • Cyclazocine [USAN:INN]
    • Cyclazocine (USAN/INN)
    • (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • {3-Cyclopropylmethyl-6[eq],} {11[ax]-dimethyl-2,6-methano-3-benzazocin-8-ol}
    • FT-0665329
    • NSC 107429
    • 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
    • Cyclazocinum [INN-Latin]
    • CYCLAZOCINE [INN]
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • MLS002703971
    • SCHEMBL37996
    • 10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • EINECS 230-866-7
    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-,(2S,6S,11S)-
    • CYCLAZOCINE (-)
    • NS00029907
    • 10-cyclopropylmethyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol(Cyclazocine)
    • Cyclazocine (+)
    • 2-Cyclopropylmethyl-5,7-beneomorphan
    • Q5198126
    • Cyclazocinum
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol (cyclazocine)
    • NSC-172134
    • NSC107429
    • UNII-J5W1B1159C
    • D03618
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-beneomorphan
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-; Cyclazocine; NSC 107429; Win 20740
    • Ciclazocina
    • 3-(Cyclopropylmethyl)-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3,4,5,6-Tetrachloro-phthalic acid
    • 3572-80-3
    • DTXSID9022863
    • BDBM50018731
    • NSC-107429
    • FT-0665328
    • 2, 6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5, 6-hexahydro-6,11-dimethyl-
    • CYCLAZOCINE [MI]
    • WIN 20740
    • cyclopropylmethyl(dimethyl)[?]ol
    • 3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • (cyclazocine)2-{4-[(2,4-Diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
    • 7346-09-0
    • WIN-20740
    • 2-Cyclopropylmethyl-2'-hydroxy-5,7-benzomorphan
    • J5W1B1159C
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • EINECS 222-689-9
    • 2, 6-Methano-3-benzazocin-8-ol, 1,2,3,4,5, 6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2.alpha.,6.alpha.,11R*)-
    • SMR001395644
    • Inchi: 1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
    • InChI-Schlüssel: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • Lächelt: OC1C=CC2=C(C=1)C1(C)CCN(CC3CC3)C(C2)C1C

Berechnete Eigenschaften

  • Genaue Masse: 271.19400
  • Monoisotopenmasse: 271.194
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 380
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 23.5A^2
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Weißer kristalliner Feststoff
  • Dichte: 1.0115 (rough estimate)
  • Schmelzpunkt: 201-204°
  • Siedepunkt: 414.48°C (rough estimate)
  • Flammpunkt: 188.7°C
  • Brechungsindex: 1.5740 (estimate)
  • Löslichkeit: 0.1 M HCl: soluble
  • PSA: 23.47000
  • LogP: 3.26430
  • Löslichkeit: Unsicher

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Sicherheitsinformationen

  • WGK Deutschland:3
  • RTECS:PB8585000
  • Lagerzustand:2-8°C
Empfohlene Lieferanten
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.